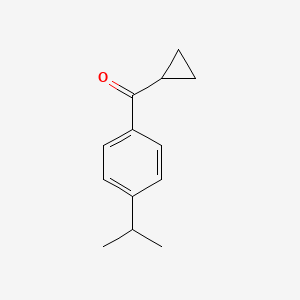

p-Cumenyl cyclopropyl ketone

Descripción

Significance of Ketones in Chemical Synthesis

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. numberanalytics.combritannica.com This functional group is central to their importance in organic chemistry, serving as a versatile reaction center. nih.gov Ketones are highly reactive, though typically less so than aldehydes, and much of their chemical activity stems from the polar nature of the carbonyl group. britannica.com This polarity renders the carbonyl carbon susceptible to attack by nucleophiles, leading to a wide array of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. numberanalytics.combritannica.com

The significance of ketones is underscored by their role as crucial building blocks and intermediates in the synthesis of complex organic molecules. britannica.comnumberanalytics.com They are instrumental in constructing a wide range of compounds, from pharmaceuticals and agrochemicals to natural products. numberanalytics.com For instance, ketone-based reactions are essential in the industrial production of polymers and are used in the synthesis of various pharmaceuticals, such as steroids. numberanalytics.com Their utility also extends to being effective solvents in various industrial processes. britannica.comebsco.com The development of new methods for ketone synthesis from readily available chemicals remains an active area of research, highlighting their continued importance in modern organic chemistry. nih.gov

Distinctive Features of Cyclopropyl (B3062369) Ketones in Organic Synthesis

Cyclopropyl ketones are a specific class of ketones that possess a cyclopropyl ring attached to the carbonyl group. This structural feature imparts unique chemical properties and reactivity. The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under relatively mild conditions. This reactivity can be harnessed in synthetic chemistry to create more complex molecular structures.

The carbonyl group activates the adjacent cyclopropane ring, enhancing its electrophilic nature and making it prone to reactions that are not observed in larger cyclic or linear ketones. Aryl cyclopropyl ketones, in particular, have been shown to undergo nickel-catalyzed borylative ring-opening reactions to produce 4-oxoalkylboronates, which are valuable synthetic intermediates. organic-chemistry.org Furthermore, cyclopropyl ketones are considered important building blocks in organic synthesis and can participate in various transformations, including formal [3+2] cycloadditions with alkenes and alkynes. nih.govnih.gov The reactivity of these compounds is influenced by both electronic and steric factors, and computational studies have been employed to understand the structure-reactivity relationships in their reactions. acs.org For example, the presence of an aryl group can stabilize radical intermediates formed during certain reactions, thereby influencing the reaction pathway. acs.org The unique reactivity of cyclopropyl ketones makes them valuable synthons for constructing diverse and complex molecular architectures. nih.gov

Overview of Research Trajectories for p-Cumenyl Cyclopropyl Ketone

Research involving this compound has explored its potential in several areas of chemical science. Its distinct molecular structure, combining a ketone and an aromatic ring, makes it a valuable starting material for the synthesis of more complex organic molecules. smolecule.com Investigations have been conducted into its use for preparing various heterocyclic compounds, which are significant scaffolds in pharmaceuticals and functional materials. smolecule.com

One area of research has focused on its photochemical properties. Studies suggest that this compound can function as a photosensitizer, a molecule that absorbs light and then transfers that energy to other molecules to facilitate photochemical transformations. smolecule.com Another avenue of investigation has been its potential application as a lubricant additive, where its tribological properties (related to friction and wear reduction) have been examined. smolecule.com

Furthermore, preliminary studies have indicated potential biological activities, including antimicrobial and antioxidant properties. smolecule.com This suggests that this compound could serve as a lead compound in the development of new therapeutic agents for infectious diseases or conditions related to oxidative stress. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | cyclopropyl(4-propan-2-ylphenyl)methanone | smolecule.com |

| CAS Number | 6952-91-6 | smolecule.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₆O | smolecule.comchemicalbook.comnih.gov |

| Molecular Weight | 188.27 g/mol | smolecule.comchemicalbook.com |

| Predicted Boiling Point | 299.8 ± 9.0 °C | chemicalbook.com |

| Predicted Density | 1.044 ± 0.06 g/cm³ | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCTUAFZPHYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219775 | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-91-6 | |

| Record name | Cyclopropyl[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cumenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cumenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of P Cumenyl Cyclopropyl Ketone

Reactions of the Carbonyl Group

The carbonyl group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is the basis for its reactivity.

One of the most fundamental reactions of ketones is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: The C=O π-bond electrons move to the oxygen atom, creating a negatively charged tetrahedral alkoxide.

Protonation: An acid source in the reaction mixture protonates the alkoxide to give the final alcohol product.

Common nucleophiles that participate in these reactions include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as hydrides and cyanide ions.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Carbanion (:R⁻) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

The carbonyl group of p-cumenyl cyclopropyl (B3062369) ketone can be readily reduced to a secondary alcohol, forming (4-isopropylphenyl)(cyclopropyl)methanol. This transformation is typically achieved using metal hydride reagents. youtube.com

Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.comrushim.ru Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, typically used in protic solvents like methanol (B129727) or ethanol. umn.edumnstate.edu LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents, followed by an aqueous workup. youtube.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, reduces aldehydes and ketones |

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.

A more synthetically useful and specific oxidation of ketones is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group. wikipedia.orgquimicaorganica.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge has a higher tendency to migrate. chemistrysteps.comorganic-chemistry.org For p-cumenyl cyclopropyl ketone, the two groups are the p-cumenyl (aryl) group and the cyclopropyl group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org In this case, the aryl group would preferentially migrate, leading to the formation of cyclopropyl 4-isopropylbenzoate.

Like other ketones with α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound can form an enolate ion. The α-hydrogens on the cyclopropyl ring are acidic and can be removed by a base to form a nucleophilic enolate.

This enolate can then participate in various carbonyl condensation reactions, most notably the Aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com In a self-condensation reaction, the enolate of one molecule of this compound would attack the electrophilic carbonyl carbon of a second molecule. wikipedia.org This addition reaction forms a β-hydroxy ketone. masterorganicchemistry.com If the reaction mixture is heated, this intermediate can undergo dehydration to yield an α,β-unsaturated ketone, the final product of the Aldol condensation. wikipedia.orgmasterorganicchemistry.com

The basic steps of the base-catalyzed Aldol reaction are:

Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another ketone molecule.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy ketone (the aldol addition product).

Dehydration (Condensation): Upon heating, a molecule of water is eliminated to form an α,β-unsaturated ketone.

Crossed aldol condensations, where the enolate of this compound reacts with a different aldehyde or ketone, are also possible. wikipedia.org These reactions are most effective when the other carbonyl partner has no α-hydrogens (e.g., benzaldehyde) to prevent a mixture of products. masterorganicchemistry.com

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring characterized by significant ring strain due to its compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbons). This inherent strain makes the ring susceptible to opening under certain conditions.

The cyclopropyl ring in this compound can undergo ring-opening reactions, particularly when activated by strong acids or certain transition metal catalysts. acs.orgacs.org The presence of the adjacent ketone group makes the cyclopropane (B1198618) electrophilic and facilitates cleavage of the C-C bonds. acs.org

Acid-catalyzed ring-opening typically proceeds by protonation of the carbonyl oxygen, which enhances the electron-withdrawing nature of the ketone and further polarizes the cyclopropyl ring bonds. A nucleophile can then attack one of the ring carbons, leading to the opening of the ring to form a more stable, acyclic product. researchgate.net For instance, treatment with hydrobromic acid (HBr) could lead to the formation of a γ-bromo ketone.

Recent research has also demonstrated nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones, which allows for the formation of various alkylated ketones. acs.org Additionally, catalytic asymmetric ring-opening reactions using chiral catalysts have been developed, enabling the synthesis of chiral derivatives. rsc.org These methods often leverage Lewis acids to activate the ketone, making the cyclopropyl ring more susceptible to nucleophilic attack. acs.orgchemrxiv.org

C-C Bond Activation and Difunctionalization

Beyond simple ring-opening, the C-C bonds of the cyclopropyl group can be activated by transition metal catalysts to participate in more complex cross-coupling reactions. This approach allows for the simultaneous cleavage of the ring and the formation of new carbon-carbon bonds, leading to 1,3-difunctionalized acyclic products.

Nickel catalysis has emerged as a powerful tool for the difunctionalization of cyclopropyl ketones. chemrxiv.orgresearchgate.net Using a nickel catalyst, often in conjunction with a redox-active ligand like terpyridine (tpy), this compound can be coupled with organozinc reagents and an electrophile, typically trimethylsilyl (B98337) chloride (TMSCl). chemrxiv.orgresearchgate.net This process results in the cleavage of the cyclopropyl C-C bond and the formation of a new C-C bond at the β-position, with the simultaneous conversion of the carbonyl into a silyl (B83357) enol ether. researchgate.netresearchgate.net

The reaction is versatile, accommodating a variety of organozinc partners, including aryl, alkenyl, and alkylzinc reagents. chemrxiv.orgresearchgate.net This method provides access to complex products, such as β-allylated and β-benzylated enol ethers, that are challenging to synthesize through traditional conjugate addition methods. researchgate.net The use of sodium iodide as a co-catalyst can be crucial for achieving high reactivity and selectivity in couplings with alkyl chlorides by facilitating a halide exchange. nih.govrsc.org

Table 2: Nickel-Catalyzed Cross-Coupling of Phenyl Cyclopropyl Ketone with Organozinc Reagents

| Organozinc Reagent (R-ZnX) | Product Structure (Acyclic Silyl Enol Ether) | Yield (%) |

| Phenylzinc chloride | 74 | |

| (p-Tolyl)zinc chloride | 85 | |

| Vinylzinc chloride | 60 | |

| Allylzinc bromide | 72 |

Note: Data is representative of the reaction type described for phenyl cyclopropyl ketone, a close analog of this compound. researchgate.netresearchgate.net

A key feature of the nickel-catalyzed C-C activation/cross-coupling reaction is the concurrent formation of an acyclic silyl enol ether. researchgate.netresearchgate.net In these reactions, trimethylsilyl chloride (TMSCl) acts as an essential trapping agent. researchgate.net After the cyclopropyl ring is opened and the organozinc reagent has added to the β-position, the resulting nickel enolate intermediate is captured by the silyl electrophile. researchgate.net

This trapping step is critical as it forms a stable silyl enol ether product, preventing side reactions and driving the catalytic cycle forward. Silyl enol ethers are valuable synthetic intermediates themselves, serving as nucleophilic enolate equivalents that can be used in a wide array of subsequent C-C bond-forming reactions. wikipedia.orgnetlify.app The nickel-catalyzed difunctionalization therefore transforms a simple cyclopropyl ketone into a more complex and synthetically versatile linear building block. researchgate.net

The mechanism of the nickel-catalyzed C-C activation of cyclopropyl ketones is distinct from classical oxidative addition pathways. researchgate.netchemrxiv.org Experimental and theoretical studies indicate that the reaction proceeds through a metalloradical mechanism, which is enabled by the use of redox-active ligands like terpyridine (tpy). researchgate.netresearchgate.net

The key catalytic species is a reduced (tpy•⁻)Ni¹ complex. chemrxiv.orgresearchgate.net This species, in cooperation with the nickel center, activates the C-C bond of the cyclopropyl ketone. The process involves a concerted, asynchronous transition state where the C-C bond breaks as the new Ni-C bond forms. researchgate.net This pathway avoids the formation of discrete radical intermediates and is distinct from a formal oxidative addition of the C-C bond to the metal center. researchgate.netresearchgate.net The cooperation between the ligand, which can store electron density, and the metal is crucial for this type of bond activation. researchgate.netchemrxiv.org

Photochemical Transformations of this compound

The photochemical reactivity of aryl cyclopropyl ketones, including this compound, is a subject of significant research interest, leading to the development of novel synthetic methodologies. These transformations are initiated by the absorption of light, often in the presence of a photosensitizer, to generate reactive intermediates that can undergo a variety of subsequent reactions.

Photosensitizer Role in Photochemical Reactions

The general mechanism begins with the photoexcitation of the photocatalyst, for example, [Ru(bpy)₃]²⁺, which is then reductively quenched by a sacrificial electron donor like an amine. The resulting highly reducing species, [Ru(bpy)₃]⁺, can then transfer an electron to the aryl cyclopropyl ketone. This process is often facilitated by the presence of a Lewis acid that coordinates to the ketone, making it more susceptible to reduction.

Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones

A significant advancement in the photochemistry of aryl cyclopropyl ketones is the development of enantioselective [3+2] cycloaddition reactions to form densely substituted cyclopentane (B165970) structures. nih.govacs.orgnih.gov This method provides a powerful tool for the construction of complex five-membered carbocycles in an enantiocontrolled manner, which can be challenging to achieve through other synthetic routes. nih.govnih.gov

The reaction typically employs a dual-catalyst system consisting of a visible-light photoredox catalyst (e.g., Ru(bpy)₃₂) and a chiral Lewis acid catalyst (e.g., a Gd(III) complex). researchgate.net The photocatalyst initiates the formation of a radical anion from the aryl cyclopropyl ketone, while the chiral Lewis acid controls the stereochemistry of the subsequent cycloaddition. nih.gov The reaction proceeds with a variety of alkene partners, affording cyclopentane products with high diastereoselectivity and enantioselectivity. nih.gov

Table 1: Enantioselective [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes

| Entry | Aryl Cyclopropyl Ketone | Alkene | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | Styrene | 85 | >20:1 | 95 |

| 2 | p-Methoxyphenyl cyclopropyl ketone | α-Methylstyrene | 78 | >20:1 | 92 |

| 3 | p-Trifluoromethylphenyl cyclopropyl ketone | Methyl methacrylate | 65 | 10:1 | 90 |

Data are representative examples from studies on aryl cyclopropyl ketones and are intended to be illustrative.

Photoreduction Processes and Radical Anion Intermediates

The key initial step in the photochemical transformations of aryl cyclopropyl ketones is a one-electron reduction to form a radical anion intermediate. nih.govscispace.com This photoreduction is typically achieved through a photocatalytic cycle, as described previously. Upon formation, the aryl cyclopropyl ketyl radical anion undergoes a rapid, reversible ring-opening to generate a more stable distonic radical anion. nih.govvt.edu This ring-opened intermediate is central to the subsequent cycloaddition reaction.

The formation and reactivity of these radical anion intermediates have been studied in various contexts. vt.edu The stability and subsequent reaction pathways of the radical anion are influenced by the substituents on both the aryl ring and the cyclopropyl group. vt.edu In the case of this compound, the electron-donating nature of the cumenyl group can influence the redox potential and the stability of the radical intermediates. The distonic radical anion then participates in a stepwise cycloaddition with an alkene partner to ultimately form the cyclopentane product after another electron transfer step to regenerate the photocatalyst. nih.gov

Derivatization and Functionalization Strategies

The products of the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones are highly functionalized cyclopentanes that can be further elaborated into a diverse array of carbocyclic derivatives. nih.gov The aryl ketone moiety, which is essential for the initial photoreduction, can be manipulated in subsequent steps. nih.govacs.org

Post-Cycloaddition Functionalization via Baeyer–Villiger Cleavage

A powerful strategy for the derivatization of the cyclopentane products is the Baeyer–Villiger oxidation of the ketone functionality. nih.govacs.org This reaction allows for the removal of the aryl ketone group and its replacement with an ester, which can then be hydrolyzed to a carboxylic acid or participate in other transformations. The regioselectivity of the Baeyer–Villiger oxidation is dependent on the electronic properties of the aryl group.

For instance, a p-methoxyphenyl ketone cycloadduct undergoes a highly regioselective oxidation to afford an ester where the aryl group has migrated. nih.govacs.org This ester can then be readily converted into various carboxylic acid derivatives. nih.gov

Regioselective Oxidation for Carboxylic Acid Derivatives

The electronic nature of the substituent on the aryl ring of the ketone directs the regioselectivity of the Baeyer–Villiger oxidation, providing access to different carboxylic acid derivatives. nih.govacs.org While an electron-rich aryl group like p-methoxyphenyl leads to one regioisomer, an electron-poor aryl group such as p-trifluoromethylphenyl can lead to the complementary regioisomer upon oxidation. nih.gov This regiocomplementary oxidation provides a flexible strategy for the synthesis of diverse five-membered carbocyclic structures. nih.govacs.org The resulting esters from these oxidations can be hydrolyzed to the corresponding carboxylic acids, which are valuable synthetic intermediates.

Table 2: Regioselective Baeyer–Villiger Oxidation of Cyclopentane Products

| Entry | Aryl Group of Ketone | Oxidant | Major Product |

|---|---|---|---|

| 1 | p-Methoxyphenyl | m-CPBA | Aryl ester |

| 2 | p-Trifluoromethylphenyl | m-CPBA | Benzoate ester |

Data are representative examples based on the principles of Baeyer-Villiger oxidation of aryl ketones.

Deracemization through Photocatalysis

There is currently no available research data on the photocatalytic deracemization of this compound.

Tandem Reactions for Complex Cyclopropyl Ketone Derivatives

Specific research on the application of this compound in tandem reactions to synthesize complex cyclopropyl ketone derivatives has not been reported in the scientific literature.

Theoretical and Computational Investigations of P Cumenyl Cyclopropyl Ketone Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying complex organic reactions. DFT calculations have been instrumental in mapping out the reactivity of aryl cyclopropyl (B3062369) ketones, with the findings being directly applicable to the p-cumenyl derivative.

The characteristic reactivity of cyclopropyl ketones involves the cleavage of the strained three-membered ring. DFT studies on analogous aryl cyclopropyl ketones, particularly in the context of samarium(II) iodide (SmI2)-catalyzed intermolecular coupling reactions, have illuminated the mechanistic pathway. The reaction is initiated by a single-electron transfer (SET) from the catalyst to the ketone, forming a ketyl radical anion intermediate. This step is followed by the crucial fragmentation of the cyclopropyl ring.

The reactivity of aryl cyclopropyl ketones is significantly enhanced compared to their alkyl counterparts due to the stabilization of this ketyl radical intermediate. The aryl group, through conjugation, delocalizes the radical, which facilitates the subsequent ring-opening step nih.govmanchester.ac.uk. This process leads to the formation of a more stable, ring-opened radical intermediate that can then engage in further reactions, such as coupling with alkenes or alkynes nih.govmanchester.ac.uk.

The potential energy surface (PES) provides a comprehensive map of a chemical reaction, detailing the energy of the system as a function of the geometry of the atoms involved. For the reactions of aryl cyclopropyl ketones, DFT calculations have been used to identify all stationary points on the PES, including reactants, intermediates, transition states, and products.

Table 1: Comparison of Calculated Energy Barriers for Key Steps in the Reaction of Different Cyclopropyl Ketones

| Ketone Type | Substituent | Fragmentation Barrier (TS I) | Radical Trapping Barrier (TS II) |

| Alkyl | Cyclohexyl | High | Low |

| Aryl | Phenyl | Lower than Alkyl | Higher than Alkyl |

| Aryl | ortho-disubstituted Phenyl | Moderate | Lower than Phenyl |

Note: This table is a qualitative representation based on findings from computational studies on analogous systems. The p-cumenyl group is expected to behave similarly to the phenyl group, with potential minor electronic and steric influences from the para-isopropyl substituent.

Chemoselectivity in the reactions of p-Cumenyl cyclopropyl ketone is governed by the electronic and steric properties of its substituents. The aryl group is the primary determinant of its enhanced reactivity compared to alkyl cyclopropyl ketones, which often exhibit high barriers for the initial reduction and ring fragmentation steps nih.govmanchester.ac.uk.

The p-cumenyl group, possessing a para-isopropyl substituent, is primarily electron-donating through hyperconjugation, which can influence the stability of the ketyl radical intermediate. More profound effects are observed with ortho-substituents on the aryl ring. For instance, ortho-disubstituted phenyl cyclopropyl ketones show high reactivity due to a balance of moderate conjugation and a pre-twisted conformation. This pre-twisting helps to circumvent the high energy barrier associated with the gauche intermediate formed during the radical-trapping step nih.gov. These findings highlight that the specific substitution pattern on the aryl ring is a critical factor in tuning the reactivity and selectivity of cyclopropyl ketone reactions.

Quantum Chemical Topology (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure wikipedia.orgamercrystalassn.org. By examining the critical points and bond paths in the electron density, QTAIM can provide detailed insights into the nature of chemical bonding and interactions within a molecule.

While QTAIM is a powerful tool for analyzing bonding in ground states, transition states, and intermediates, specific QTAIM analyses focusing on this compound or its reactive intermediates were not prominently featured in the surveyed literature. Such an analysis could, in principle, be used to characterize the bond paths within the strained cyclopropyl ring and to follow the changes in electron density during the ring-opening process, providing a quantitative measure of bond weakening and formation.

Intermediate Stabilization and Spin Density Distribution

The reactivity of this compound in radical reactions is intrinsically linked to the stability of its intermediates. Upon single-electron reduction, a ketyl radical anion is formed. The stabilization of this intermediate is paramount for the subsequent ring-opening to occur efficiently.

The aryl ring of this compound plays a crucial role in stabilizing this radical intermediate through conjugation. The spin density, which represents the spatial distribution of the unpaired electron, is not localized on the carbonyl carbon but is delocalized over the π-system of the aromatic ring nih.gov. Computational studies on phenyl cyclopropyl ketone show significant spin density distributed across the aromatic ring in the ketyl intermediate. This delocalization lowers the energy of the intermediate, thereby facilitating its formation and subsequent fragmentation. The p-isopropyl group on the cumenyl moiety is expected to have a minor electronic influence on this distribution compared to the dominant effect of the phenyl ring itself.

Computational Insights into Catalyst Deactivation Mechanisms

In catalytic reactions, especially those involving sensitive organometallic species like SmI2, catalyst deactivation is a critical issue that can affect reaction efficiency. While direct computational modeling of the deactivation pathways for reactions involving this compound is complex, studies on related systems provide valuable insights.

For less reactive substrates like alkyl cyclopropyl ketones, the rate of the desired catalytic cycle can be slow, allowing competing catalyst degradation pathways to become significant nih.gov. It has been proposed that in SmI2-catalyzed reactions, the active Sm(II) species can be oxidized to inactive Sm(III). Experimental and computational studies on alkyl cyclopropyl ketones have shown that the addition of substoichiometric amounts of metallic samarium (Sm(0)) can prevent catalyst deactivation, likely by reducing the Sm(III) back to the active Sm(II) state, thus maintaining the catalytic cycle nih.govresearchgate.net. This suggests that for challenging substrates, the stability of the catalyst is a key factor, and computational models can help to understand the redox processes involved in both the main catalytic cycle and the deactivation pathways.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

p-Cumenyl cyclopropyl (B3062369) ketone, by virtue of its strained three-membered ring and the adjacent carbonyl group, serves as a highly reactive and versatile synthon in the assembly of complex organic molecules. The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, providing access to a variety of linear carbon chains with specific functionalization patterns. This reactivity, coupled with the electronic influence of the p-cumenyl substituent, allows for regio- and stereoselective transformations that are crucial in multi-step syntheses.

The carbonyl functionality in p-cumenyl cyclopropyl ketone offers a handle for a wide array of chemical manipulations. It can participate in nucleophilic additions, aldol (B89426) condensations, and Wittig-type reactions, enabling the elongation of carbon chains and the introduction of new functional groups. Furthermore, the aromatic p-cumenyl moiety can direct reactions at specific positions and can be functionalized to introduce additional complexity into the target molecule. The combination of these features makes this compound a valuable precursor for the synthesis of natural products and other biologically active compounds.

Precursor for Heterocyclic Compound Synthesis

The unique chemical reactivity of this compound extends to its utility as a precursor for the synthesis of a diverse range of heterocyclic compounds. The strained cyclopropane (B1198618) ring can undergo ring-expansion reactions, often facilitated by acid or metal catalysis, to form larger rings incorporating one or more heteroatoms. For instance, reactions with nitrogen-containing nucleophiles can lead to the formation of various nitrogen-containing heterocycles, such as pyridines, pyrimidines, and quinolines.

One notable application is in the synthesis of 2,3-dihydrofuro[3,2-c]quinolines, where 2-aminoaryl cyclopropyl ketones undergo an acid-mediated condensation with aldehydes. This transformation proceeds through a domino reaction involving imine formation, intramolecular Mannich condensation, and a Cloke-Wilson rearrangement. The p-cumenyl group can influence the electronic properties of the aryl ring, thereby affecting the reaction's efficiency and selectivity.

| Heterocyclic System | Synthetic Strategy |

| Pyridines | Ring expansion of the cyclopropyl group with a nitrogen source. |

| Quinolines | Condensation reactions with amino-substituted aromatics. |

| Furans | Rearrangement reactions involving the carbonyl oxygen. |

Role in the Formation of sp3-Rich Molecular Architectures

The construction of molecules with a high fraction of sp3-hybridized carbon atoms is a significant goal in medicinal chemistry, as such structures often exhibit improved pharmacokinetic properties. This compound is an excellent starting material for generating sp3-rich architectures. The cyclopropane ring itself is a fundamental sp3-rich motif. More importantly, the reactivity of the cyclopropyl ketone moiety can be harnessed to create additional stereogenic centers and complex three-dimensional structures.

Ring-opening reactions of the cyclopropyl group, followed by intramolecular cyclizations, can lead to the formation of various carbocyclic and heterocyclic ring systems with a high degree of saturation. These transformations often proceed with high stereocontrol, allowing for the synthesis of enantiomerically pure products. The p-cumenyl group can play a role in directing these reactions and can be a key element in the final molecular architecture.

Intermediate in the Synthesis of Diverse Carbocyclic Derivatives

This compound is a valuable intermediate in the synthesis of a wide array of carbocyclic derivatives. The cyclopropylmethyl ketone unit can undergo a variety of rearrangements and cycloaddition reactions to generate larger and more complex carbocyclic frameworks. For example, under thermal or photochemical conditions, cyclopropyl ketones can rearrange to form cyclopentenones, a common structural motif in natural products.

Furthermore, the activation of the cyclopropane ring by the adjacent carbonyl group facilitates its participation in [3+2] and [3+3] cycloaddition reactions with various dienophiles and dipoles. These reactions provide a powerful tool for the rapid construction of five- and six-membered carbocyclic rings with multiple stereocenters. The specific substitution pattern on the p-cumenyl ring can be used to tune the reactivity and selectivity of these cycloadditions. The synthesis of polyquinanes, a class of complex natural products, has been achieved using tricyclic α-cyclopropyl ketones as key building blocks.

| Carbocyclic System | Synthetic Approach |

| Cyclopentenones | Photochemical or thermal rearrangement. |

| Polyquinanes | Intramolecular radical cyclization of functionalized cyclopropyl ketones. |

| Fused Bicyclic Systems | Intramolecular cycloaddition reactions. |

Potential as a Lubricant Additive (Further Research)

While the primary applications of this compound are in synthetic organic chemistry, its structural features suggest potential for further investigation as a lubricant additive. The bulky and sterically demanding p-cumenyl group could provide enhanced film strength and load-bearing capacity to a lubricant formulation. The presence of the aromatic ring may also contribute to the thermal and oxidative stability of the lubricant.

The cyclopropyl group, with its unique electronic properties, might interact favorably with metal surfaces, potentially forming a protective film that reduces friction and wear. However, it is crucial to note that this is a speculative application, and extensive research is required to evaluate the efficacy and viability of this compound as a lubricant additive. Future studies would need to focus on its performance under various conditions, its compatibility with base oils, and its long-term stability.

No Publicly Available Research Found for this compound's Biological and Pharmacological Properties

Despite a comprehensive search of available scientific literature, no specific studies detailing the antimicrobial, antioxidant, or its role as a potential lead compound in drug discovery for the chemical compound this compound were identified. Therefore, the generation of an article based on the provided outline is not possible at this time.

Searches were conducted using the compound's common name, "this compound," its CAS Number (6952-91-6), and its IUPAC name, "cyclopropyl(4-(propan-2-yl)phenyl)methanone." The investigation spanned scientific databases and scholarly articles, yielding no specific data on the biological and pharmacological research perspectives requested.

The structured outline for the article included:

Biological and Pharmacological Research Perspectives

Biological and Pharmacological Research Perspectives

Role as a Potential Lead Compound in Drug Discovery Efforts

While general information exists for structurally related compounds, such as p-cymene (B1678584) and other cyclopropyl (B3062369) ketone derivatives, no primary research or review articles could be located that specifically evaluate p-Cumenyl cyclopropyl ketone for these properties. Scientific inquiry into this particular compound's bioactivity appears to be limited or not yet published in accessible literature.

Consequently, the creation of data tables and detailed research findings as per the instructions cannot be fulfilled. Any attempt to do so would involve speculation and would not adhere to the principles of scientific accuracy.

Further research would be required to determine the biological and pharmacological profile of this compound. Such studies would involve in vitro and in vivo experiments to assess its potential effects. Until such research is conducted and published, a scientifically accurate article on this specific topic cannot be produced.

Q & A

Q. What experimental methods are commonly used to synthesize p-cumenyl cyclopropyl ketone, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation of enol ethers or enol acetates via carbene addition, followed by ketone functionalization. For example, cyclization of acid chlorides (e.g., 28 ) using AlCl₃ yields rigid cyclopropyl ketones like 19 (61% yield) . Key factors include:

- Rigidity of the cyclopropane system : Rigid conformations (e.g., fused indanone systems) favor specific ring-opening pathways during reactions with nucleophiles like MeCuLi .

- Solvent effects : Donor solvents (e.g., THF) stabilize anion radicals, altering product distributions .

- Temperature control : Low temperatures (<0°C) mitigate epimerization during cyclization steps .

Q. How can spectroscopic techniques distinguish between this compound and its ring-opened derivatives?

- ¹H NMR : Cyclopropyl protons resonate as distinct multiplets (1.5–2.5 ppm), while ring-opened products show characteristic vinyl or allylic proton signals (4.5–6.5 ppm) .

- ¹³C NMR : The cyclopropane carbons appear at 10–20 ppm, whereas conjugated ketones (e.g., indanones) exhibit carbonyl carbons at ~200 ppm .

- IR spectroscopy : Stretching frequencies for cyclopropane C–C bonds (~1000 cm⁻¹) differ from those of alkenes (~1650 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of rigid vs. flexible cyclopropyl ketones in transition-metal-catalyzed reactions?

Rigid systems (e.g., 19 ) favor anion radical intermediates due to restricted rotation, enabling selective ring-opening. For example:

- Electron transfer pathways : Electrochemical reduction of rigid ketones generates stable anion radicals (half-life 4–5 s) that rearrange into indanone derivatives (e.g., 41–43 ) .

- Nickel-catalyzed cycloadditions : Flexible ketones (e.g., 1c ) undergo [3+2] cycloadditions with alkynes via six-membered oxa-nickelacycles (6c ), while rigid systems resist ring-opening due to geometric constraints .

- Ligand effects : Bulky ligands like IPr stabilize monomeric nickel intermediates, enabling stereoselective reductive elimination .

Q. What strategies resolve contradictions in reported ring-opening pathways for cyclopropyl ketones?

- Isotopic labeling : ¹³C-labeled substrates confirm CO₂ extrusion pathways during decarboxylative rearrangements (e.g., β-cyclopropyl anhydride → homoallylic ketone) .

- Kinetic vs. thermodynamic control : Li/NH₃ reductions favor ring-retained products (e.g., 15, 16 ), while Na/NH₃ promotes ring-opening via radical intermediates .

- Cross-validation : Compare electrochemical data (reduction potentials −1.8 to −2.1 V vs. SCE) with product distributions from cuprate reactions .

Methodological Challenges

Q. How can researchers optimize catalytic systems for this compound functionalization?

- Ligand screening : Bulky N-heterocyclic carbenes (e.g., IPr) enhance stereoselectivity in nickel-catalyzed cycloadditions .

- Additive effects : Organoaluminum reagents (e.g., AlMe₃) facilitate oxidative addition of cyclopropyl ketones to nickel(0) .

- Reaction monitoring : In situ IR or NMR spectroscopy tracks transient intermediates like η³-oxa-allylnickel complexes (8, 9 ) .

Q. What analytical pitfalls arise when characterizing cyclopropyl ketone derivatives?

- Epimerization artifacts : Acidic conditions during cyclization (e.g., polyphosphoric acid) may invert stereochemistry at chiral centers .

- Overlapping NMR signals : Partially deuterated analogs (e.g., 5 ) clarify proton assignments in crowded spectra .

- Thermal instability : Pyrolysis above 120°C triggers decarboxylative rearrangements, complicating product isolation .

Data Interpretation Guidelines

Q. How should researchers contextualize conflicting reports on cyclopropane delocalization effects?

- Ground-state vs. transition-state effects : NMR studies of rigid tricyclo[3.3.0.0²,⁸]octan-3-one (4 ) confirm cyclopropane conjugation is negligible in the ground state but critical in transition states during acid-catalyzed ring-opening .

- Electronic vs. steric contributions : Substituent effects (e.g., electron-withdrawing groups) stabilize anion radicals, overriding steric influences in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.